

# Spectroscopic Profile of 4-tert-Butyl-2-nitrophenol: A Technical Guide

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## Compound of Interest

Compound Name: **4-tert-Butyl-2-nitrophenol**

Cat. No.: **B1265401**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-tert-Butyl-2-nitrophenol**, a valuable intermediate in various chemical syntheses. This document collates quantitative spectroscopic data, details experimental methodologies for acquiring such data, and presents a logical workflow for spectroscopic analysis.

## Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-tert-Butyl-2-nitrophenol**, facilitating easy reference and comparison.

### **1H NMR Data**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
1.34	Singlet	-C(CH <sub>3</sub> ) <sub>3</sub>
7.15	Doublet	H-6
7.55	Doublet of doublets	H-5
7.95	Doublet	H-3
10.5 (approx.)	Broad Singlet	-OH

Note: The chemical shift of the hydroxyl proton can vary depending on solvent and concentration.

## 13C NMR Data.[1]

Chemical Shift ( $\delta$ ) ppm	Assignment
31.3	-C(CH <sub>3</sub> ) <sub>3</sub>
34.3	-C(CH <sub>3</sub> ) <sub>3</sub>
119.4	C-3
124.7	C-5
129.5	C-6
139.7	C-1
149.0	C-4
153.2	C-2

## Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3200-3600	Broad	O-H stretch (hydrogen-bonded)
~2960	Strong	C-H stretch (aliphatic)
~1530	Strong	N-O asymmetric stretch (nitro group)
~1350	Strong	N-O symmetric stretch (nitro group)
~1270	Medium	C-O stretch (phenol)

## Mass Spectrometry Data

m/z	Relative Intensity	Assignment
195	High	[M]+ (Molecular Ion)
180	High	[M-CH <sub>3</sub> ]+
150	Medium	[M-NO <sub>2</sub> +H]+
132	Medium	[M-NO <sub>2</sub> -OH]+

## UV-Vis Spectroscopy Data

Wavelength ( $\lambda_{\text{max}}$ )	Solvent	Notes
~350 nm	Ethanol	Attributed to $n \rightarrow \pi^*$ transition of the nitro group
~280 nm	Ethanol	Attributed to $\pi \rightarrow \pi^*$ transition of the aromatic ring

Note: The absorption maxima can be influenced by the solvent and the pH of the solution.

## Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of phenolic compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **4-tert-Butyl-2-nitrophenol** in 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) or deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.
- Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good resolution.
- Data Acquisition (<sup>1</sup>H NMR):

- Acquire the spectrum at room temperature.
- Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
- Use a relaxation delay of 1-2 seconds.
- Data Acquisition (<sup>13</sup>C NMR):
  - Acquire the spectrum using proton decoupling.
  - A larger number of scans (typically 128 or more) is required due to the lower natural abundance of <sup>13</sup>C.
  - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl<sub>3</sub> at 7.26 ppm for <sup>1</sup>H and 77.16 ppm for <sup>13</sup>C).

## Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) or KBr Pellet Method

- ATR-IR:
  - Ensure the ATR crystal is clean.
  - Place a small amount of the solid **4-tert-Butyl-2-nitrophenol** sample directly onto the ATR crystal.
  - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
  - Record the spectrum, typically in the range of 4000-400 cm<sup>-1</sup>.

- Clean the crystal thoroughly after the measurement.
- KBr Pellet Method:
  - Grind a small amount (1-2 mg) of **4-tert-Butyl-2-nitrophenol** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
  - Place the powder into a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
  - Place the pellet in the sample holder of the IR spectrometer and record the spectrum.

## Mass Spectrometry

### Electron Ionization (EI) Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: Use a standard electron ionization energy of 70 eV.
- Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and expected fragment ions.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

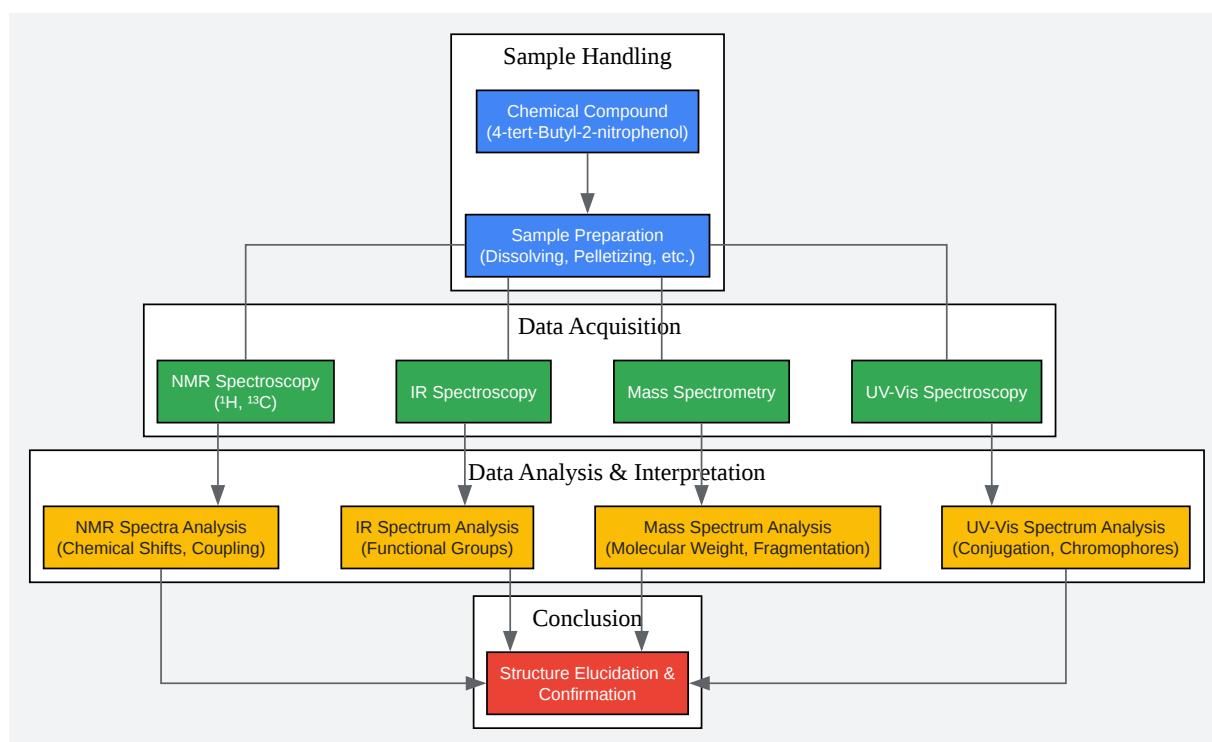
## UV-Vis Spectroscopy

- Sample Preparation: Prepare a stock solution of **4-tert-Butyl-2-nitrophenol** in a suitable UV-transparent solvent (e.g., ethanol or methanol) of a known concentration (e.g., 1 mg/mL).
- Dilution: Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1-1.0).
- Data Acquisition:

- Use a dual-beam UV-Vis spectrophotometer.
- Use the same solvent as a blank to zero the instrument.
- Scan the wavelength range from approximately 200 nm to 500 nm.
- Record the absorbance at the wavelength of maximum absorption ( $\lambda_{\text{max}}$ ).

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **4-tert-Butyl-2-nitrophenol**.



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Caption: Workflow for Spectroscopic Analysis.

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